molecular formula C16H17FN2O2 B14087430 Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate

Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate

Cat. No.: B14087430
M. Wt: 288.32 g/mol
InChI Key: OOJBYUFFNJUILM-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5-position, an amino group at the 6-position, and a methyl ester group at the 3-position of the pyridine ring. The compound also contains a 2-phenylpropan-2-yl substituent attached to the amino group. Fluorinated pyridines are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

The synthesis of Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a fluorinated pyridine derivative with an appropriate amine. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include the use of catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate can be compared with other fluorinated pyridine derivatives, such as:

    Methyl 5-fluoro-2-methylpyridine-3-carboxylate: Similar in structure but lacks the amino and phenylpropan-2-yl substituents.

    Methyl 6-fluoro-3-pyridinecarboxylate: Contains a fluorine atom at a different position and lacks the amino substituent.

    Methyl 5-fluoro-2-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate: Similar but with different substitution patterns on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

methyl 5-fluoro-6-(2-phenylpropan-2-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C16H17FN2O2/c1-16(2,12-7-5-4-6-8-12)19-14-13(17)9-11(10-18-14)15(20)21-3/h4-10H,1-3H3,(H,18,19)

InChI Key

OOJBYUFFNJUILM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC2=C(C=C(C=N2)C(=O)OC)F

Origin of Product

United States

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